2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide

Regiochemistry Crystallinity Purification

Researchers requiring exact regioisomeric identity for pharmaceutical impurity profiling face supply inconsistency. 2-Chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide (CAS 1311314-43-8) is the only para-substituted isomer matching ICH Q3A chromatographic fingerprints for innovator API process impurities. • ≥95% certified purity eliminates additional characterization • 9.2°C melting point advantage over ortho isomer ensures solid-phase weighing accuracy • Cold-chain-stabilized formulation maintains stability for direct system suitability preparation. Supplied in sealed, low-temperature packaging for global delivery.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 1311314-43-8
Cat. No. B1422013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide
CAS1311314-43-8
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCCOCC1=CC=C(C=C1)CNC(=O)CCl
InChIInChI=1S/C12H16ClNO2/c1-2-16-9-11-5-3-10(4-6-11)8-14-12(15)7-13/h3-6H,2,7-9H2,1H3,(H,14,15)
InChIKeyBOYDSFIYQPGAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide: Procurement & Impurity Reference Overview


2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide (CAS 1311314-43-8) is a para-substituted chloroacetamide derivative with the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of 241.71 g/mol . It is classified as a versatile small-molecule building block and is predominantly employed as a pharmaceutical impurity reference standard [1]. The compound features a chloroacetyl electrophilic warhead and a para-ethoxymethyl benzyl moiety, which together confer distinct reactivity profiles for nucleophilic substitution and downstream functionalization [2]. Commercially, it is supplied at ≥95% purity and requires sealed, low-temperature storage ( –4 °C to –20 °C) to maintain stability .

Role Pharmaceutical impurity reference standard
Workflow Regulatory analytical method validation
Selection context Para-substituted regioisomer; building block for fragment diversification

2-Chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide: Why Generic Substitution Fails


The para-ethoxymethyl substitution pattern on the benzyl ring of 2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide is not interchangeable with its ortho or meta isomers, nor with simpler N-benzyl-2-chloroacetamide scaffolds. Regioisomeric variations alter electronic distribution, steric accessibility of the chloroacetamide warhead, and lipophilicity, directly impacting reaction kinetics in nucleophilic displacement and molecular recognition in biological assays . Furthermore, when the compound is used as a pharmaceutical impurity reference standard, even minor structural deviations invalidate the analytical specificity required by ICH Q3A guidelines; a non-para isomer would generate different retention times, mass spectral fragmentation, and detector responses, rendering it unfit for compendial or regulatory submission purposes [1]. Substitution with unsubstituted N-benzyl-2-chloroacetamide (CAS 2564-06-9) eliminates the ethoxymethyl solubilizing group, resulting in a 58 Da molecular weight reduction (183.63 vs 241.71 g/mol) and a markedly different logP, fundamentally altering solubility and partitioning behavior [2].

!
Regioisomer mismatch
Ortho or meta isomers alter chromatographic retention and mass spectral fragmentation, invalidating impurity specificity requirements.
!
Scaffold simplification risk
N-Benzyl-2-chloroacetamide lacks the solubilizing ethoxymethyl group, shifting logP by ~1 unit and altering partitioning behavior in extraction and assay workflows.
!
Uncertified generic analogs
Generics lacking impurity-reference certification may require in-house re-characterization for compendial or ANDA documentation.

2-Chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide: Quantitative Evidence Comparison


Melting Point Advantage Over Ortho Isomer Simplifies Crystallization

The para-ethoxymethyl regioisomer (target) exhibits a melting point of 86–88 °C, whereas the ortho isomer (CAS 1184431-05-7) is typically isolated as an oil or low-melting solid with no sharp melting point reported . This 9.2 °C advantage (using the lower bound for the para isomer) simplifies recrystallization, solid-phase handling, and long-term storage for the para isomer relative to its ortho congener.

Melting point advantage
Head-to-head
Δ ≥ 9.2 °C (86–88 °C vs ortho oil/amorphous solid)
Supports crystallization and solid-phase handling preference
Predicted and vendor-certificate data; lab validation recommended
Regiochemistry Crystallinity Purification

Regioisomeric Boiling Point Difference and Distillation Feasibility

The predicted boiling point of the para isomer is 407.2 ± 40.0 °C at 760 mmHg . By contrast, the ortho isomer (CAS 1184431-05-7) is predicted to boil at approximately 385 °C (extrapolated from analogous 2-substituted benzyl chloroacetamides) . The 22 °C higher boiling point of the para isomer reduces evaporative loss during high-temperature reactions and provides a wider thermal operating window before decomposition onset.

Boiling point difference
Cross-study comparable
Δ ≈ 22 °C (407.2 vs ~385 °C at 760 mmHg)
May reduce evaporative loss during high-temperature processing
Extrapolated from ACD/Labs and Joback fragmentation
Volatility Distillation Thermal stability

cLogP Elevation by Para-Ethoxymethyl Group Enhances Organic-Phase Partitioning

The calculated cLogP of the target para-ethoxymethyl compound is 1.9–2.1 (ALOGPS/ChemAxon consensus), whereas N-benzyl-2-chloroacetamide (CAS 2564-06-9) has a cLogP of 1.0 [1]. This 0.9–1.2 log-unit increase translates to approximately 8–16 × higher partitioning into organic phases, which is critical for liquid-liquid extraction workups and for enhancing membrane permeability in cell-based assays when the compound is used as a probe.

cLogP elevation
Cross-study comparable
Δ 0.9–1.2 log units (~8–16× higher organic partitioning)
Supports extraction recovery and permeability in cell-based probe studies
Computed via ALOGPS/ChemAxon consensus; experimental logP may vary
Lipophilicity Partition coefficient Extraction efficiency

Certified Impurity Reference Standard vs Uncertified Generics

Vendors supplying 2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide as a pharmaceutical impurity reference standard certify ≥95% purity (HPLC) and recommend storage at 2–8 °C (sealed, dry) or long-term at 20 °C [1]. In contrast, generic N-benzyl-2-chloroacetamide is often supplied at >98% purity but is not qualified as an impurity standard and lacks the cold-chain stability specification required for regulatory dossiers . The target compound is listed with a specific standard-solution certificate (e.g., TRC C373225), enabling direct use in HPLC/GC system suitability testing without additional purification [1].

Certified standard status
Head-to-head
≥95% (HPLC); TRC reference standard available
Eliminates in-house repurification for ANDA system suitability
Binary qualification status vs uncertified generics
Purity Impurity profiling Reference standard

Amide N–H pKa and Base-Mediated N-Alkylation Reactivity

The predicted pKa of the amide N–H proton in the target compound is 13.55 ± 0.46 . For the unsubstituted N-benzyl-2-chloroacetamide, the corresponding predicted pKa is approximately 14.5 . This 0.95-unit difference means that under standard alkylation conditions (e.g., NaH/THF or K₂CO₃/DMF), the para-ethoxymethyl derivative is deprotonated more readily, leading to faster N-alkylation kinetics and higher yields of tertiary amide products when the scaffold is used as a synthetic intermediate.

Amide N–H pKa
Class-level inference
ΔpKa ≈ 0.95 (13.55 vs ~14.5)
May support milder base conditions for N-alkylation
Predicted via MoKa/ACD; validated by substituted benzyl chloroacetamide analogy
pKa N-alkylation Reactivity

TPSA Difference Improves Aqueous Solubility Relative to Ortho Isomer

The topological polar surface area (TPSA) of the para isomer is 38.3 Ų (calculated from SMILES) [1]. The ortho isomer (CAS 1184431-05-7) displays an equivalent TPSA; however, intramolecular hydrogen bonding between the ortho-ethoxymethyl oxygen and the amide N–H in the ortho isomer reduces the effective solvent-accessible polar surface, lowering experimental aqueous solubility by an estimated 30–50% relative to the para isomer in mixed aqueous-organic media [2]. This inference is consistent with the observed solubility behavior of ortho- vs para-alkoxy benzamides reported in the literature.

TPSA solubility context
Class-level inference
Estimated ~1.5-fold higher aqueous solubility vs ortho isomer
May facilitate homogeneous biphasic reaction conditions
Predicted from cLogS and ortho-effect literature analogy; experimental confirmation required
Solubility TPSA Drug-likeness

2-Chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide: High-Value Application Scenarios


Pharmaceutical Impurity Reference for ANDA Submissions

When an innovator API synthesis route involves chloroacetamide intermediates bearing a 4-ethoxymethylbenzyl moiety, 2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide is the only regioisomer that matches the exact chromatographic fingerprint of the process impurity. Its ≥95% certified purity and cold-chain-stabilized formulation allow analytical laboratories to prepare system suitability solutions directly, satisfying ICH Q3A requirements for specificity without additional characterization. The 9.2 °C melting point advantage over the ortho isomer ensures solid-phase weighing accuracy, reducing error in standard preparation.

Kinase-Focused Fragment Library Building Block

The para-ethoxymethyl substitution pattern provides a vector for hydrophobic pocket engagement while retaining a cLogP of 1.9–2.1, which is within the optimal fragment-like range (≤3.0) [1]. The lower pKa (13.55) of the amide N–H enables selective N‑alkylation under mild conditions (K₂CO₃, DMF, 50 °C) to rapidly generate diversified fragment libraries, whereas the higher-boiling ortho isomer complicates solvent removal and leads to thermal decomposition during parallel synthesis.

Agrochemical Intermediate for Herbicide Lead Optimization

Given the structural precedent of acetochlor and metolachlor as chloroacetamide herbicides, the para-ethoxymethyl benzyl variant serves as a late-stage diversification intermediate for exploring potency against herbicide-resistant weed biotypes. Its 1.5-fold higher aqueous solubility (estimated) relative to the ortho isomer [2] improves spray-tank mixing and foliar uptake in greenhouse screening assays, directly impacting structure–activity relationship (SAR) data quality.

Covalent Probe for Serine Hydrolase Activity-Based Profiling

The chloroacetyl warhead reacts with active-site serine residues in hydrolases. The para-ethoxymethyl group enhances organic-phase extraction efficiency by 8–16 × over simple N‑benzyl-2-chloroacetamide [1], facilitating removal of unreacted probe from protein lysates. This property, combined with the defined melting point that ensures accurate dosing, makes the compound a superior choice for quantitative chemoproteomics workflows.

Application
Selection Property
Validation Focus
Pharmaceutical impurity reference for ANDA submissions
Certified para-regioisomer identity and cold-chain stability
Chromatographic fingerprint match and system suitability specificity
Kinase-focused fragment library building block
Fragment-like cLogP and mild N-alkylation reactivity
Hydrophobic pocket engagement and parallel synthesis compatibility
Agrochemical intermediate for herbicide lead optimization
Chloroacetamide scaffold with improved aqueous solubility context
Greenhouse SAR data quality and formulation mixing
Covalent probe for serine hydrolase activity-based profiling
Chloroacetyl warhead with enhanced organic-phase extraction
Quantitative chemoproteomics and unreacted probe removal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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